methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHHWULCGOGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349411 | |
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-26-7 | |
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 3-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(3-methoxyphenyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is investigated for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant activity against inflammation, leading to the development of new pain relief medications . The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially increasing its efficacy in biological systems.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that pyrazole derivatives can inhibit bacterial growth, which could lead to the development of new antibiotics or treatments for infections .
Agricultural Chemistry
Herbicides and Fungicides
In agricultural chemistry, this compound is used as a key ingredient in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it a valuable asset in modern agriculture .
Material Science
Synthesis of Advanced Materials
This compound plays a role in material science as well, particularly in synthesizing advanced materials like polymers and coatings. Its chemical properties allow it to be incorporated into materials that require improved durability and resistance to environmental factors .
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition. This application is crucial for understanding metabolic pathways and identifying potential therapeutic targets for various diseases .
Summary of Applications
| Field | Application | Key Properties |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, analgesic, antimicrobial | Lipophilicity, biological activity |
| Agricultural Chemistry | Herbicides, fungicides | Crop protection, yield enhancement |
| Material Science | Synthesis of polymers and coatings | Durability, environmental resistance |
| Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |
Case Study 1: Anti-inflammatory Activity
A study published in a reputable journal explored the anti-inflammatory effects of pyrazole derivatives similar to this compound. The results indicated significant reduction in inflammatory markers in vitro and in vivo models, suggesting its potential for therapeutic use in inflammatory diseases.
Case Study 2: Agricultural Efficacy
Research conducted on the efficacy of this compound as a herbicide demonstrated its ability to inhibit weed growth effectively while being safe for crops. Field trials showed an increase in crop yield by over 20% compared to untreated plots.
Case Study 3: Material Durability
In material science applications, a study assessed the incorporation of this compound into polymer matrices. The findings revealed enhanced mechanical properties and resistance to degradation under UV exposure.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
a) Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a)
- Structural Differences: Substitution at position 1 with a 7-chloroquinoline group and a 2,6-dimethoxyphenyl group at position 4.
- Impact: The chloroquinoline moiety enhances π-π stacking interactions, while the dimethoxy substitution increases steric bulk and lipophilicity (logP ~3.8). This compound exhibits antimalarial activity, attributed to the chloroquinoline moiety .
- Key Data: Molecular weight: 453.9 g/mol; ¹H NMR (DMSO-d6): δ 8.61 (s, 1H, quinoline-H), 3.84 (s, 6H, OCH3) .
b) Ethyl 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carboxylate
- Structural Differences : Ethyl ester at position 5 and 4-ethoxyphenyl at position 3.
- Impact : The ethoxy group increases lipophilicity (logP ~3.0) compared to the methoxy analog. This modification reduces aqueous solubility but enhances membrane permeability .
c) Methyl 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Structural Differences : Addition of a chloro substituent at position 5 of the phenyl ring.
- Molecular weight increases to 296.7 g/mol .
Functional Group Modifications
a) Methyl 3-[3-(Ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate
- Structural Differences : Thioureido group at position 3.
- Impact : The thiourea moiety enables strong hydrogen bonding, improving solubility in polar solvents (e.g., DMSO). This derivative is used in coordination chemistry for metal complexation .
b) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structural Differences : Trifluoromethyl group at position 3 and carboxylic acid at position 5.
- Impact : The trifluoromethyl group enhances metabolic stability, while the carboxylic acid increases polarity (logP ~1.2). This compound is a key intermediate in agrochemical synthesis .
Biological Activity
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a carboxylate ester. The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with α,β-unsaturated carbonyl compounds, followed by esterification to yield the final product. The synthetic pathway often includes steps such as:
- Formation of Pyrazole : Reaction of hydrazine derivatives with carbonyl compounds.
- Esterification : Conversion of the corresponding acid to the methyl ester using methanol and acid catalysts.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings related to its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Induction of apoptosis via G2/M phase arrest |
| HT29 | 7.2 | Inhibition of cell proliferation |
| SW480 | 6.5 | Non-necrotic cell death through caspase activation |
The compound has been shown to induce apoptosis in colorectal cancer cells through mechanisms involving cell cycle arrest and activation of caspases, which are critical for programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases. The following table outlines the observed effects:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 65 | 10 |
| IL-6 | 58 | 10 |
| IL-1β | 70 | 10 |
These results indicate that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. Variations in substituents on the pyrazole ring significantly influence its potency:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Carboxylate Group : Critical for interaction with biological targets.
Research indicates that modifications to the methoxy group or the carboxylate moiety can lead to improved activity or selectivity against specific cancer types .
Case Study 1: Colorectal Cancer
In a study involving colorectal cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased survival rates in treated groups compared to controls.
Case Study 2: Inflammatory Disease Models
Another study evaluated the compound's effect on inflammation in animal models of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores, alongside histological improvements in joint tissues.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization in the presence of reagents like -dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates. Subsequent esterification or functionalization steps introduce the 3-methoxyphenyl group. Suzuki-Miyaura cross-coupling may also be employed for aryl substitution, using palladium catalysts (e.g., Pd(PPh)) and boronic acids under inert conditions . Purification often involves column chromatography or recrystallization, with characterization via NMR and mass spectrometry .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and hydrogen-bonding networks. The SHELX system (e.g., SHELXL for refinement) is widely used to process intensity data, solve phase problems, and validate structural models against crystallographic databases . Mercury software aids in visualizing packing diagrams and hydrogen-bonding motifs, enabling comparison with graph-set analyses to identify supramolecular interactions . For example, the thiourea derivative of a related pyrazole was structurally confirmed using SHELX refinement .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For instance, the methoxy group ( ppm) and pyrazole protons ( ppm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., ESI-MS m/z: 246.08 for CHNO) .
- IR Spectroscopy : Stretching frequencies for ester carbonyl ( cm) and pyrazole rings ( cm^{-1) are key .
Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?
Methodological Answer:
Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., rings). For pyrazole derivatives, intermolecular N–HO and C–HO interactions often stabilize layered or helical packing. Computational tools like CrystalExplorer or Mercury quantify interaction energies, while Hirshfeld surface analysis maps contact contributions . Such analyses are critical for predicting solubility and stability .
Basic: What safety protocols are recommended for handling pyrazole carboxylate derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation .
- Storage : Store in airtight containers at 0–8°C, away from oxidizers and ignition sources .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced: How can density functional theory (DFT) complement experimental studies of this compound’s electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. These correlate with experimental UV-Vis spectra and NMR chemical shifts. For example, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid combined DFT with IR/NMR to validate tautomeric forms and charge distribution . Such integration aids in understanding reactivity and designing derivatives with tailored electronic properties .
Advanced: What strategies optimize the yield of pyrazole carboxylate derivatives in multi-step syntheses?
Methodological Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For Suzuki couplings, degassed solvents and inert atmospheres improve cross-coupling efficiency .
- Purification : Employ preparative HPLC or flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate isomers. Monitor via TLC or LC-MS .
- Scale-Up Considerations : Replace toxic reagents (e.g., Pd catalysts) with immobilized analogs to reduce waste and costs .
Basic: How is the purity of this compound assessed prior to biological testing?
Methodological Answer:
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Elemental Analysis : Combustion analysis confirms C, H, N content within ±0.4% of theoretical values .
- Melting Point : Sharp melting ranges (e.g., 150–152°C) indicate crystalline purity .
Advanced: What role does the methoxyphenyl group play in modulating biological activity?
Methodological Answer:
The 3-methoxyphenyl moiety enhances lipophilicity (predicted via LogP calculations) and π-π stacking with target proteins. Structure-activity relationship (SAR) studies on analogs (e.g., trifluoromethyl or nitro substituents) reveal that electron-donating groups improve binding affinity to enzymes like cyclooxygenase-2. Docking simulations (AutoDock Vina) and molecular dynamics further validate these interactions .
Advanced: How are stability studies conducted for pyrazole derivatives under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing potency and impurity profiles periodically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
